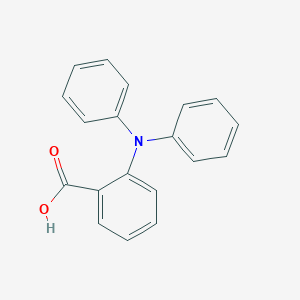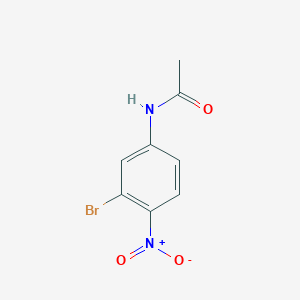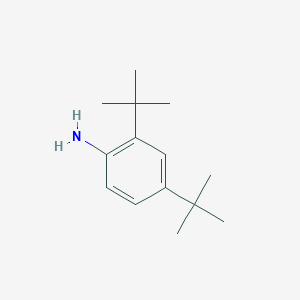
2,4-Di-tert-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its stability and is used in various chemical syntheses and industrial applications .
Méthodes De Préparation
2,4-Di-tert-butylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under controlled temperature conditions to ensure the selective substitution at the 2 and 4 positions .
Industrial production methods often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is usually purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
2,4-Di-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the amino group
Applications De Recherche Scientifique
2,4-Di-tert-butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butylaniline varies depending on its application. In biological systems, it can disrupt cellular processes by interacting with cell membranes and proteins. For example, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell death . The compound can also interfere with redox homeostasis and intracellular metabolism, affecting the overall viability of cells .
Comparaison Avec Des Composés Similaires
2,4-Di-tert-butylaniline can be compared with other similar compounds such as:
2,5-Ditert-butylaniline: Similar in structure but with tert-butyl groups at the 2 and 5 positions. It may exhibit different reactivity and applications.
2,4,6-Tri-tert-butylaniline: Contains an additional tert-butyl group at the 6 position, which can influence its chemical properties and uses.
1,4-Ditert-butyl-2,5-dinitrobenzene: A nitro derivative that shows different reactivity due to the presence of nitro groups.
These comparisons highlight the unique positioning of the tert-butyl groups in this compound, which affects its chemical behavior and applications.
Propriétés
IUPAC Name |
2,4-ditert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOAQYJIYOGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334340 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2909-84-4 |
Source


|
| Record name | 2,4-ditert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
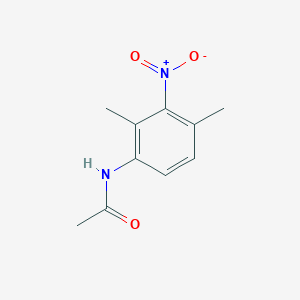
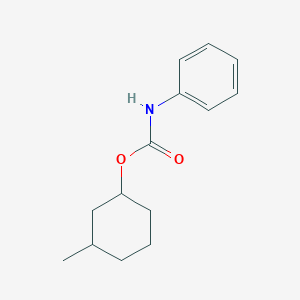
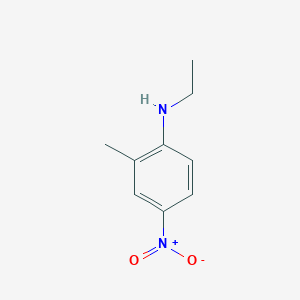
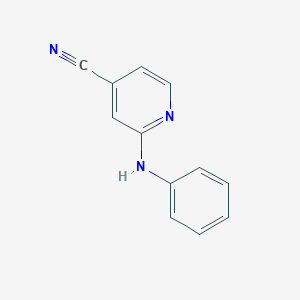
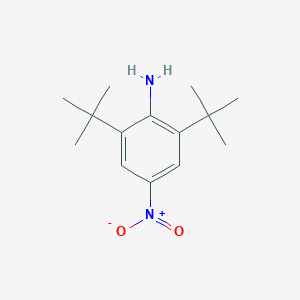
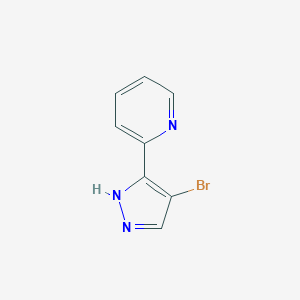
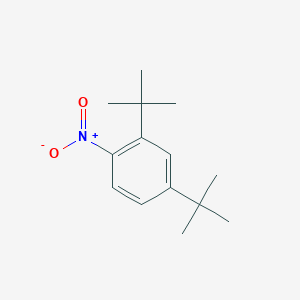

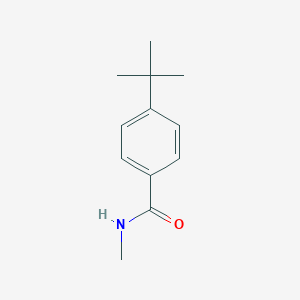
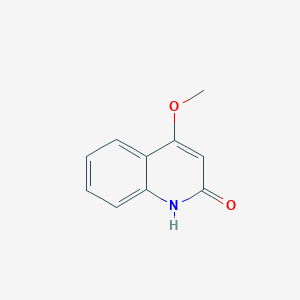
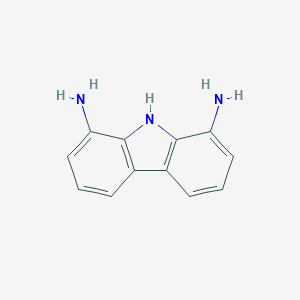
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
